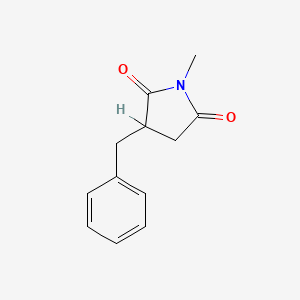
Furan, 2,5-diethenyltetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,5-diethenyltetrahydro-2-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-diketones in the presence of acidic catalysts .
Industrial Production Methods
Industrial production of Furan, 2,5-diethenyltetrahydro-2-methyl- typically involves the use of catalytic processes. Catalysts such as palladium or gold can be employed to facilitate the cyclization reactions. These processes are often carried out under controlled temperature and pressure conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-diethenyltetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Substitution reactions can occur at the ethylene or methyl groups, leading to the formation of various substituted furans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, such as 2,5-dimethylfuran and 2,5-dihydroxyfuran. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Furan, 2,5-diethenyltetrahydro-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Furan, 2,5-diethenyltetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Furan, 2-methyl-:
Furan, 2-(2-furanylmethyl)-5-methyl-: This compound has a more complex structure with additional furan rings and methyl groups.
Furan, tetrahydro-2,2-dimethyl-5-(1-methylpropyl)-: This compound has a tetrahydrofuran ring with additional alkyl groups.
Uniqueness
Furan, 2,5-diethenyltetrahydro-2-methyl- is unique due to the presence of two ethylene groups and a methyl group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
104188-15-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5-bis(ethenyl)-2-methyloxolane |
InChI |
InChI=1S/C9H14O/c1-4-8-6-7-9(3,5-2)10-8/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
BYXCYPBKZWWZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)





![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
